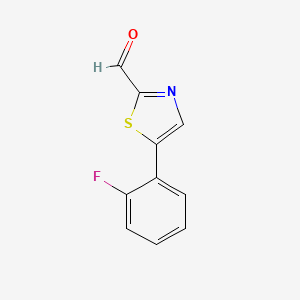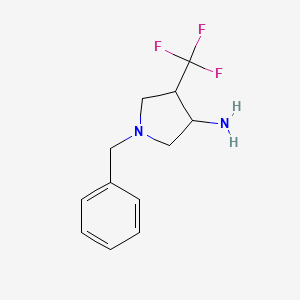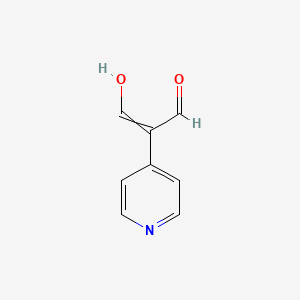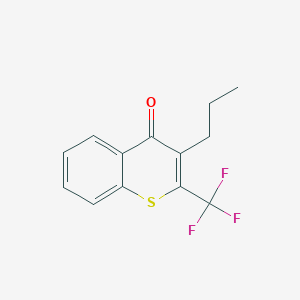![molecular formula C27H15Cl4N3O2 B15148804 2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B15148804.png)
2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a phenolic group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol typically involves a series of condensation reactions. One common method includes the reaction of 2,4-dichloro-6-hydroxybenzaldehyde with 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reacted with acridine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imine groups can be reduced to amines under suitable conditions.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol has several applications in scientific research:
作用機序
The mechanism of action of 2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to activate plant immune responses by interacting with pattern recognition receptors, leading to the activation of defense-related signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
類似化合物との比較
Similar Compounds
2,4-dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol: Another phenyl-imino-methyl-phenol derivative with similar structural features.
2,4-dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol: Shares the phenolic and imine functional groups.
Uniqueness
2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol is unique due to its complex structure, which includes multiple chlorine atoms and an acridine moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C27H15Cl4N3O2 |
|---|---|
分子量 |
555.2 g/mol |
IUPAC名 |
2,4-dichloro-6-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]acridin-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C27H15Cl4N3O2/c28-18-6-16(26(35)22(30)8-18)12-32-20-3-1-14-5-15-2-4-21(11-25(15)34-24(14)10-20)33-13-17-7-19(29)9-23(31)27(17)36/h1-13,35-36H |
InChIキー |
AOYHQNBAFJPXRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)C=C21)N=CC5=C(C(=CC(=C5)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15148722.png)
![N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B15148727.png)


![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
![7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15148799.png)
![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)

![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)
